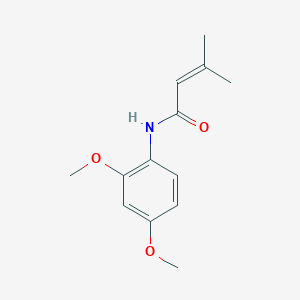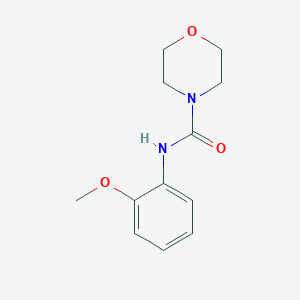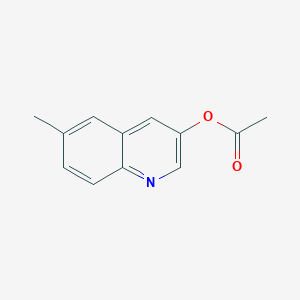
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide, also known as DMBA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research. DMBA is a member of the amide family and is known for its ability to induce tumors in experimental animals.
作用机制
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide acts as a carcinogen by inducing DNA damage and mutations in cells. The compound is metabolized by cytochrome P450 enzymes, which convert it to a reactive intermediate that can bind to DNA and cause damage. This damage can lead to mutations, which can result in the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce tumors, this compound has been shown to cause oxidative stress, inflammation, and immune system dysfunction. It has also been linked to changes in hormonal regulation and metabolism.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide in lab experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the effects of potential cancer treatments in a more timely manner. However, there are also limitations to using this compound, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural carcinogens. Additionally, the use of this compound in animal studies raises ethical concerns related to animal welfare.
未来方向
There are several potential future directions for research related to N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide. One area of interest is the development of new cancer treatments that target the mechanisms of carcinogenesis induced by this compound. Another potential direction is the investigation of the effects of environmental toxins on cancer development, using this compound as a model compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its metabolites.
合成方法
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process starting with the reaction of 2,4-dimethoxybenzaldehyde with methyl vinyl ketone, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained by reacting the resulting compound with hydroxylamine hydrochloride.
科学研究应用
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide is commonly used in experimental animal studies to induce tumors, particularly in the mammary gland. This compound is useful in studying the mechanisms of carcinogenesis and the effects of potential cancer treatments. This compound has also been used in studies related to DNA damage and repair, as well as in investigations of the effects of environmental toxins on cancer development.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-11-6-5-10(16-3)8-12(11)17-4/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBXAHATMWOJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)

![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)

![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)



